
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and applications. This compound is often used in biochemical assays and research, particularly in the study of enzyme activity and protein interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 typically involves the condensation of N-benzoyl-L-tyrosine with L-alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the peptide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.
Oxidation: The tyrosine residue in the compound can undergo oxidation, forming reactive intermediates.
Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Hydrolysis: The major products are N-benzoyl-L-tyrosine and L-alanine.
Oxidation: Oxidized derivatives of the tyrosine residue.
Substitution: Substituted benzoyl derivatives.
科学研究应用
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study the activity of proteases and other enzymes.
Molecular Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications, including as a diagnostic agent for pancreatic function tests.
Industry: Utilized in the development of biochemical assays and diagnostic kits.
作用机制
The mechanism of action of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 involves its interaction with specific enzymes and proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing the constituent amino acids. This reaction can be monitored to study enzyme kinetics and activity. The molecular targets include serine proteases and other enzymes involved in protein metabolism.
相似化合物的比较
Similar Compounds
N-Benzoyl-L-tyrosine p-nitroanilide: Another synthetic peptide used in enzyme assays.
N-Succinyl-L-phenylalanine-p-nitroanilide: Used to study protease activity.
N-Benzoyl-L-tyrosine ethyl ester: Employed in biochemical research.
Uniqueness
N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is unique due to its specific structure, which allows it to be used in a variety of biochemical assays. Its incorporation of the 13C6 isotope makes it particularly useful in studies involving mass spectrometry and other analytical techniques, providing a distinct advantage over similar compounds.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2+1,3+1,4+1,5+1,6+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-RZZUUQAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
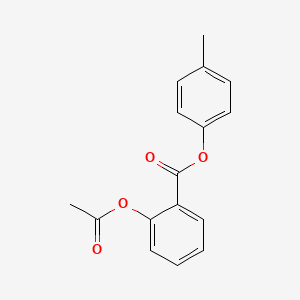

![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)

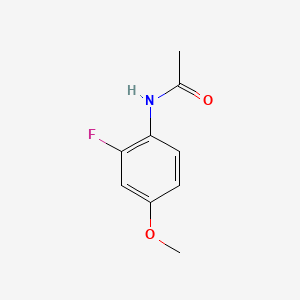
![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)
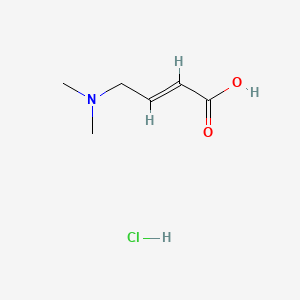
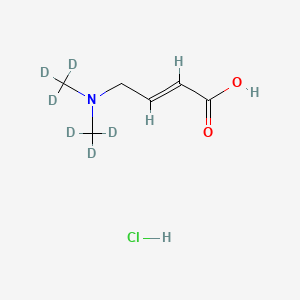
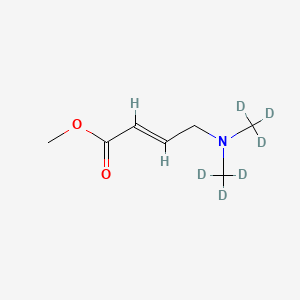
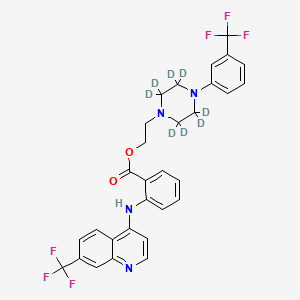
![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)
